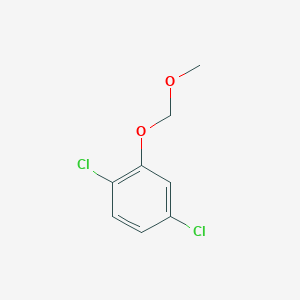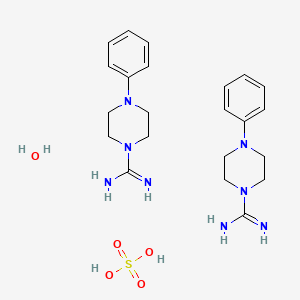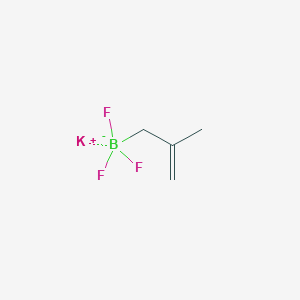![molecular formula C16H26Cl2Si2Ti B6354658 Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium CAS No. 59307-41-4](/img/structure/B6354658.png)
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium, commonly referred to as DBT, is a metal complex compound of titanium, chlorine, and cyclopentadienyl ligands. DBT is an important compound in organometallic chemistry due to its ability to form strong metal-ligand bonds and its potential for various catalytic reactions. DBT has been used in a variety of applications, including organic synthesis, polymerization, and surface modification.
Scientific Research Applications
DBT has been used in a variety of scientific research applications. It has been used as a catalyst for various organic reactions, including the oxidation of alcohols and the hydroamination of alkenes. It has also been used in polymerization reactions, as well as for surface modification of materials. In addition, DBT has been used in the synthesis of various organometallic compounds, such as organotitanium compounds, organochlorine compounds, and organosilicon compounds.
Mechanism of Action
DBT is a complex molecule that consists of a titanium atom, two chlorine atoms, and two cyclopentadienyl ligands. The titanium atom is the central atom of the molecule, and it is coordinated to the two chlorine atoms and the two cyclopentadienyl ligands. The titanium atom is also coordinated to the trimethylsilyl ligand, which serves to stabilize the complex. The chlorine atoms serve to increase the stability of the complex by forming strong covalent bonds with the titanium atom. The cyclopentadienyl ligands serve to donate electrons to the titanium atom, thus forming a strong metal-ligand bond.
Biochemical and Physiological Effects
DBT has been studied for its potential biochemical and physiological effects. It has been shown to have an antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells. In addition, it has been shown to have anti-inflammatory and anti-cancer activities, as well as the potential to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The use of DBT in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, it is relatively stable and can be used in a variety of reactions. Third, it has a low toxicity, making it safe to handle in the laboratory. However, there are some limitations to the use of DBT in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a high vapor pressure, which can make it difficult to work with in an enclosed environment.
Future Directions
The potential future directions for DBT include its use in the synthesis of new organometallic compounds, its use as a catalyst for various reactions, and its use in the surface modification of materials. In addition, DBT may have potential applications in the development of new drugs and therapies. Finally, further research into the biochemical and physiological effects of DBT may lead to new discoveries and potential medical applications.
Synthesis Methods
The synthesis of DBT involves the reaction of a titanium alkoxide with a cyclopentadienyl ligand in the presence of a chlorine source. The reaction produces a titanium-chlorine-cyclopentadienyl complex, which is then treated with a trimethylsilyl ligand to form the final product. In most cases, the reaction is carried out in an inert atmosphere to prevent the formation of unwanted side products.
properties
IUPAC Name |
cyclopenta-1,4-dien-1-yl(trimethyl)silane;titanium(4+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13Si.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXALOJBAQLYGB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C[CH-]C=C1.C[Si](C)(C)C1=C[CH-]C=C1.[Cl-].[Cl-].[Ti+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2Si2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59307-41-4 |
Source


|
| Record name | Dichlorobis[(1,2,3,4,5-η)-1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59307-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium, dichlorobis(trimethylsilyl-pi-cyclopentadienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059307414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


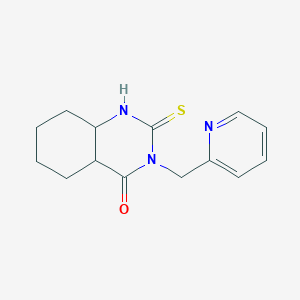
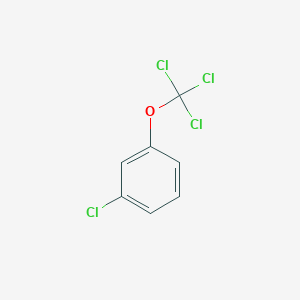
![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)

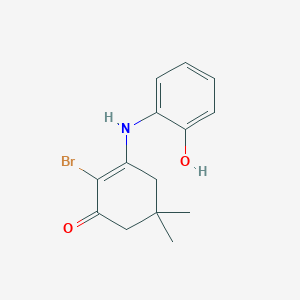

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)

